4-(Furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide
Description
Properties
CAS No. |
918132-88-4 |
|---|---|
Molecular Formula |
C11H8N4O2 |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
4-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C11H8N4O2/c12-10(16)8-4-6(9-2-1-3-17-9)7-5-13-15-11(7)14-8/h1-5H,(H2,12,16)(H,13,14,15) |
InChI Key |
HEYDVCBCFWJRBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC3=C2C=NN3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Four-Component Bicyclization Strategy
The pyrazolo[3,4-b]pyridine core is efficiently constructed via a four-component bicyclization reaction involving arylglyoxals, aryl amines, 1H-pyrazol-5-amine derivatives, and cyclic diketones. For example, the reaction of 2,2-dihydroxy-1-phenylethanone (1a ), 1H-pyrazol-5-amine (2a ), aniline (3a ), and 4-hydroxy-6-methyl-2H-pyran-2-one (4 ) in acetic acid under microwave irradiation (110°C, 28 min) yields tricyclic pyrazolo[3,4-b]pyridines in 61–82% yields. This method’s flexibility allows substitution at positions 4 and 6 through careful selection of starting materials. Introducing furan-2-ylmethyl groups at position 4 requires substituting 1a with furan-containing analogs, though direct examples remain underexplored in the literature.
Carboxamide Functionalization at Position 6
Palladium-Catalyzed Aminocarbonylation
The carboxamide group is introduced via palladium-catalyzed aminocarbonylation of 6-iodo-pyrazolo[3,4-b]pyridine precursors. A representative protocol uses Pd(OAc)₂ (5 mol%), Xantphos (5 mol%), and formic acid/MsCl as a CO source in toluene at 100°C for 18 hours, yielding 4-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide in 93% isolated yield after column chromatography.
Table 1. Optimization of Aminocarbonylation Conditions
| Entry | Pd Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 0.5 | 1 | 19 |
| 2 | 1 | 1 | 24 |
| 3 | 1 | 6 | 51 |
| 4 | 5 | 18 | 93 |
Hydrolysis of Nitrile Intermediates
An alternative route involves hydrolyzing 6-cyano precursors to carboxamides. Treating 6-cyano-4-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine with hydrogen peroxide (30%) in acetic acid at 80°C for 12 hours achieves full conversion. This method, however, risks over-oxidation to carboxylic acids if reaction times exceed 15 hours.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Large-scale synthesis benefits from continuous flow systems, which enhance heat transfer and reduce reaction times. For example, the four-component bicyclization reaction achieves 85% yield in 10 minutes under flow conditions (residence time = 2 min, T = 120°C).
Purification Techniques
Final purification employs gradient wet flash chromatography (petroleum ether/ethyl acetate) or recrystallization from ethanol/water mixtures. Industrial processes may use simulated moving bed (SMB) chromatography for higher throughput.
Challenges and Optimization Strategies
Competing Reaction Pathways
The presence of multiple reactive sites on the pyrazolo[3,4-b]pyridine core often leads to byproducts. For instance, unprotected NH groups at position 1 may undergo unintended alkylation during furan introduction. Using N-protected intermediates (e.g., tert-butoxycarbonyl, Boc) mitigates this issue.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Electrophilic Substitution: The furan ring can participate in electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation.
Alkylation: The compound can be alkylated with methyl iodide, leading to quaternization at the pyridine nitrogen atom.
Common Reagents and Conditions
Nitration: Typically involves nitric acid and sulfuric acid.
Bromination: Uses bromine or N-bromosuccinimide (NBS) as the brominating agent.
Hydroxymethylation: Formaldehyde is commonly used.
Formylation: Formylating agents like formic acid or formyl chloride.
Acylation: Acyl chlorides or anhydrides are used.
Major Products
The major products formed from these reactions depend on the specific substituents introduced during the electrophilic substitution reactions. For example, nitration would yield nitro derivatives, while bromination would produce bromo derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit promising anticancer properties. In vitro studies have shown that 4-(Furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide can inhibit the proliferation of cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results suggest that the compound could be a potential lead for the development of new anticancer agents .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as arthritis .
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions that yield high purity compounds suitable for biological testing. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Case Study 1: A study involving a series of pyrazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. The compounds were evaluated for their ability to induce apoptosis in cancer cells .
- Case Study 2: Another investigation focused on the anti-inflammatory properties of pyrazolo derivatives showed that they effectively reduced edema in animal models, indicating potential therapeutic applications in treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s furan and pyrazolo[3,4-b]pyridine moieties allow it to bind to various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Structure Variations :
- Pyrazolo[3,4-b]pyridine (target compound) vs. pyrazolo[3,4-c]pyridine (apixaban): The position of the fused pyridine ring alters molecular geometry and biological target specificity. Apixaban’s 3,4-c configuration enhances Factor Xa binding .
- Pyrazolo[3,4-d]pyrimidine derivatives (e.g., [216] in ) exhibit distinct electronic profiles due to the pyrimidine core, favoring interactions with nucleotide-binding proteins .
Substituent Impact: Furan-2-yl (target compound): Enhances π-π stacking and moderate lipophilicity. Furan-containing analogs are explored for antimicrobial activity . Carboxamide vs. Carboxylic Acid: Carboxamide derivatives (target compound, apixaban) exhibit better membrane permeability than carboxylic acids due to reduced ionization at physiological pH .
Biological Activity
4-(Furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Anticancer Activity
Research has indicated that derivatives of the pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines such as A549 (lung), HEPG2 (liver), and HCT-116 (colon) cells. The IC50 values for these compounds often range in the low micromolar concentrations, indicating potent activity against these cell lines .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory activity. In vitro studies suggest that it may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The selectivity index (SI) for COX-2 inhibition has been reported to be significantly higher than that for COX-1, making it a potential candidate for treating inflammatory diseases with reduced gastrointestinal side effects .
The mechanism of action for this compound appears to involve modulation of protein kinase activity. Specifically, it has been shown to affect the activity of serum and glucocorticoid-regulated kinases (SGK), which play a crucial role in various cellular processes including cell survival and proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrazolo[3,4-b]pyridine derivatives. Key findings include:
- Substituents : The presence of electron-withdrawing groups on the furan ring enhances anticancer activity.
- Amide Bond : The amide functionality is critical for maintaining biological activity; modifications to this moiety can significantly alter potency.
- Furan Ring : The furan substituent contributes to the overall stability and interaction profile of the compound with biological targets .
Case Studies
- Anticancer Study : A recent study evaluated a series of pyrazolo[3,4-b]pyridine derivatives against A549 lung cancer cells. The most potent derivative exhibited an IC50 value of 0.021 μM, showcasing its potential as an effective anticancer agent .
- Anti-inflammatory Assessment : In vivo studies using carrageenan-induced rat paw edema models demonstrated that compounds derived from pyrazolo[3,4-b]pyridine significantly reduced inflammation compared to controls, with an SI indicating preferential COX-2 inhibition .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step heterocyclic condensation. For example, furan-2-yl groups can be introduced via Suzuki-Miyaura coupling or nucleophilic substitution, while the pyrazolo[3,4-b]pyridine core is built using cyclization reactions (e.g., Knorr pyrazole synthesis). Key variables include solvent polarity (DMF or THF), temperature (80–120°C), and catalysts (PdCl₂(PPh₃)₂ for cross-coupling). Microwave-assisted synthesis (e.g., 150°C for 30 min) can improve yields by 15–20% compared to conventional heating . Fluorinated analogs require careful handling of fluorinating agents like Selectfluor™ to avoid side reactions .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Characterization involves NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, ¹H NMR of the pyrazole ring protons typically appears as doublets at δ 7.8–8.2 ppm, while furan protons resonate at δ 6.3–6.7 ppm. HRMS confirms the molecular ion peak ([M+H]⁺) with <2 ppm error. Crystallographic data (e.g., CCDC deposition) validate bond angles and dihedral planes, critical for structure-activity relationship (SAR) studies .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Use PPE (gloves, goggles), fume hoods, and inert atmospheres for air-sensitive steps. The compound may release toxic fumes (e.g., NOx, HF derivatives) during decomposition. Storage at –20°C under nitrogen is recommended. Emergency procedures include neutralization with NaHCO₃ for spills and immediate ventilation for vapor exposure .
Advanced Research Questions
Q. How can researchers optimize regioselectivity in the pyrazolo[3,4-b]pyridine core during functionalization?
- Methodological Answer : Regioselectivity is controlled by electronic and steric factors. Electron-withdrawing groups (e.g., –CF₃) at the 4-position direct electrophilic substitution to the 6-carboxamide site. Computational modeling (DFT) predicts charge distribution to guide substituent placement. For example, introducing a methyl group at the 3-position reduces steric hindrance, improving coupling efficiency by 30% .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) often arise from assay conditions (ATP concentration, pH) or impurity profiles. Reproducibility requires:
- Standardized protocols (e.g., 10 μM ATP, pH 7.4).
- HPLC purity >98% (C18 column, acetonitrile/water gradient).
- Control experiments with known inhibitors (e.g., staurosporine) to calibrate activity .
Q. How does fluorine substitution at the pyridine ring impact pharmacokinetic properties?
- Methodological Answer : Fluorine enhances metabolic stability by reducing CYP450-mediated oxidation. For example, 4-(difluoromethyl) analogs show a 2-fold increase in plasma half-life (t₁/₂) compared to non-fluorinated derivatives. LogP values decrease by ~0.5 units, improving solubility. Radiolabeling (¹⁸F) studies confirm biodistribution in vivo .
Q. What computational tools are effective for docking studies targeting kinase inhibition?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled kinase structures (e.g., JAK2, EGFR) identifies key binding interactions. The carboxamide group forms hydrogen bonds with the hinge region (e.g., Glu903 in EGFR), while the furan ring engages in π-π stacking with Phe856. MD simulations (50 ns) validate binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
